

Application of 2R,4S-Sacubitril as a Reference Standard in Pharmaceutical Analysis

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Compound of Interest		
Compound Name:	2R,4S-Sacubitril	
Cat. No.:	B3029714	Get Quote

Introduction

Sacubitril, a neprilysin inhibitor, is a key component of the angiotensin receptor-neprilysin inhibitor (ARNI) class of drugs, used in combination with valsartan for the treatment of heart failure.[1] The manufacturing process of Sacubitril can lead to the formation of various impurities, including stereoisomers, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. **2R,4S-Sacubitril** is a stereoisomer and a known impurity of Sacubitril.[1][2] As such, a highly purified **2R,4S-Sacubitril** reference standard is essential for the development, validation, and routine application of analytical methods in quality control laboratories.[3]

This document provides detailed application notes and protocols for the use of **2R,4S-Sacubitril** as a reference standard in the pharmaceutical industry. These guidelines are intended for researchers, scientists, and drug development professionals involved in the quality assessment of Sacubitril.

Physicochemical Properties of 2R,4S-Sacubitril



Property	Value	Reference
Chemical Name	4-(((2R,4S)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid	[3][4]
Synonym	Sacubitril Enantiomer	[3][4]
CAS Number	761373-05-1	[2]
Molecular Formula	C24H29NO5	[2]
Molecular Weight	411.49 g/mol	[2]
Appearance	Off-White Solid	[5]
Solubility	Soluble in Methanol, DMSO, and a mixture of water and acetonitrile.	[5]

Applications in Analytical Method Development and Validation

The **2R,4S-Sacubitril** reference standard is primarily utilized in the following applications:

- Impurity Profiling: To identify and quantify the 2R,4S-Sacubitril impurity in Sacubitril drug substance and drug products.
- Method Validation: As a critical component in the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to assess parameters like specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).
- Forced Degradation Studies: To distinguish the 2R,4S-Sacubitril peak from other degradation products formed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Experimental Protocols



Preparation of 2R,4S-Sacubitril Reference Standard Stock Solution

Objective: To prepare a stock solution of **2R,4S-Sacubitril** reference standard for use in HPLC analysis.

Materials:

- 2R,4S-Sacubitril reference standard
- Dimethyl sulfoxide (DMSO) or a 50:50 (v/v) mixture of acetonitrile and water (HPLC grade)
- Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
- Analytical balance
- Ultrasonic bath

Protocol:

- Accurately weigh approximately 5 mg of the **2R,4S-Sacubitril** reference standard.
- Transfer the weighed standard into a 50 mL volumetric flask.
- Add approximately 35 mL of the chosen diluent (DMSO or acetonitrile:water mixture).
- Sonicate the flask for 10-15 minutes to ensure complete dissolution of the standard.
- Allow the solution to return to room temperature.
- Make up the volume to 50 mL with the diluent. This yields a stock solution of approximately 100 $\mu g/mL$.
- Further dilutions can be made from this stock solution to prepare working standards for linearity, accuracy, and precision studies.



HPLC Method for the Determination of 2R,4S-Sacubitril Impurity

Objective: To provide a representative HPLC method for the separation and quantification of **2R,4S-Sacubitril** from Sacubitril.

Instrumentation and Conditions:

Parameter	Condition
HPLC System	Agilent HPLC with DAD or equivalent
Column	Waters XBridge C18 (250 mm x 4.6 mm, 5 μm)
Mobile Phase A	10 mM Disodium Hydrogen Phosphate Buffer: Acetonitrile (70:30 v/v), pH adjusted to 8.8 with Orthophosphoric acid
Mobile Phase B	10 mM Disodium Hydrogen Phosphate Buffer: Acetonitrile (30:70 v/v), pH adjusted to 8.8 with Orthophosphoric acid
Gradient Program	Time (min)
0.01	
10.0	
25.0	_
37.0	_
39.0	_
45.0	
Flow Rate	1.0 mL/min
Column Temperature	45°C
Detection Wavelength	254 nm
Injection Volume	10 μL



System Suitability:

Inject a standard solution containing both Sacubitril and **2R,4S-Sacubitril**. The resolution between the two peaks should be greater than 2.0.

Data Presentation

The following tables summarize the quantitative data from representative analytical method validation studies for Sacubitril and its impurities, including stereoisomers like **2R,4S**-**Sacubitril**.

Table 1: Linearity Data

Analyte	Concentration Range (µg/mL)	Correlation Coefficient (R²)
Sacubitril	10 - 50	0.9996
Impurities	0.1 - 3.0	≥ 0.999

Table 2: Accuracy (Recovery) Data

Analyte	Spiked Level	% Recovery
Impurities	LOQ	80 - 120
100%	93 - 105	
150%	85 - 115	_

Table 3: Precision Data

Analyte	Parameter	% RSD
Sacubitril & Impurities	Method Precision	< 2.0
Intermediate Precision	< 5.2	



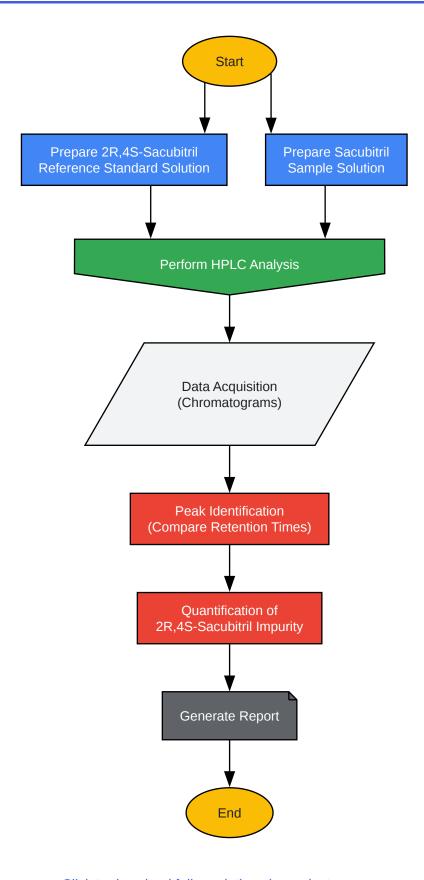
Table 4: Sensitivity Data

Analyte	LOD (μg/mL)	LOQ (μg/mL)
Impurities	0.030 - 0.048	0.100 - 0.160

Visualizations Signaling Pathway of Sacubitril

Sacubitril is a prodrug that is converted to its active metabolite, sacubitrilat. Sacubitrilat inhibits the enzyme neprilysin, which is responsible for the degradation of natriuretic peptides. This inhibition leads to increased levels of natriuretic peptides, promoting vasodilation and natriuresis, which are beneficial in heart failure.





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